8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline
Overview
Description
8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline is an organic compound that features a quinoline core substituted with a 3-(4-chlorophenyl)sulfanylpropoxy group at the 8-position and a methyl group at the 2-position
Scientific Research Applications
8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its quinoline core, which is known for its antimalarial and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3-(4-Chlorophenyl)sulfanylpropoxy Group: This step involves the nucleophilic substitution reaction where a 3-(4-chlorophenyl)sulfanylpropoxy group is introduced to the quinoline core. This can be achieved by reacting 4-chlorothiophenol with 3-chloropropanol to form 3-(4-chlorophenyl)sulfanylpropanol, which is then reacted with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the quinoline core can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 8-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methylquinoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could participate in redox reactions, while the quinoline core could intercalate with DNA or inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound with various derivatives used in medicinal chemistry.
4-Chlorothiophenol: A precursor used in the synthesis of the target compound.
Uniqueness
8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline is unique due to the combination of the quinoline core with a 3-(4-chlorophenyl)sulfanylpropoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other quinoline derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-14-6-7-15-4-2-5-18(19(15)21-14)22-12-3-13-23-17-10-8-16(20)9-11-17/h2,4-11H,3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTSICUIDWSZCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCSC3=CC=C(C=C3)Cl)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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